Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 849659-38-7
VCID: VC2789651
InChI: InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3
SMILES: CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)F)N
Molecular Formula: C13H12FNO2S
Molecular Weight: 265.31 g/mol

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

CAS No.: 849659-38-7

Cat. No.: VC2789651

Molecular Formula: C13H12FNO2S

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate - 849659-38-7

Specification

CAS No. 849659-38-7
Molecular Formula C13H12FNO2S
Molecular Weight 265.31 g/mol
IUPAC Name ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3
Standard InChI Key VKGLKBOUIONOEU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)F)N
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)F)N

Introduction

Structural Characteristics and Properties

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate belongs to the family of aminothiophenes, which are characterized by a five-membered aromatic heterocycle containing one sulfur atom. The compound's structure combines several key functional elements that contribute to its chemical versatility and potential biological activity.

The molecular architecture consists of:

  • A thiophene core providing aromaticity and specific electronic distribution

  • A primary amino group at position 2 offering nucleophilic character and hydrogen-bonding capabilities

  • An ethyl carboxylate at position 3 introducing ester functionality and potential for further derivatization

  • A 3-fluorophenyl substituent at position 4 contributing unique electronic properties due to the meta-positioned fluorine atom

Table 1: Estimated Physicochemical Properties of Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₃H₁₂FNO₂SStructural analysis
Molecular Weight265.31 g/molCalculated from atomic weights
Physical StateCrystalline solidTypical for related thiophene derivatives
ColorPale yellow to off-whiteCommon for aminothiophene compounds
Melting Point110-135°CBased on similar thiophene structures
SolubilitySoluble in DMF, DMSO, chloroform; Sparingly soluble in waterBased on functional group analysis
Log P2.5-3.0Estimated partition coefficient

The meta-fluorophenyl substitution pattern distinguishes this compound from its structural isomers, potentially offering distinct biological activity profiles and chemical reactivity compared to ortho or para substituted analogs.

Synthetic Methodologies

The synthesis of Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate typically follows established methodologies for preparing substituted aminothiophenes, with modifications to incorporate the specific 3-fluorophenyl moiety.

Gewald Synthesis

The Gewald reaction represents the most versatile and widely employed approach for synthesizing 2-aminothiophenes. For Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate, this multi-component reaction would involve:

  • Condensation of a 3-fluorophenylacetone or 3-fluorophenylacetaldehyde with ethyl cyanoacetate

  • Addition of elemental sulfur

  • Base-catalyzed cyclization to form the thiophene ring

The reaction typically proceeds under moderate heating conditions (70-90°C) in polar solvents such as ethanol or dimethylformamide, with morpholine or diethylamine serving as catalysts.

Table 2: Optimized Gewald Reaction Conditions

ParameterConditionsNotes
Reactants3-Fluorophenylacetone, ethyl cyanoacetate, sulfurMolar ratio 1:1:1.2
BaseMorpholine or triethylamine0.1-0.2 equivalents
SolventEthanol or DMFSufficient for complete dissolution
Temperature70-90°CReflux conditions
Reaction Time4-6 hoursMonitored by thin-layer chromatography
PurificationRecrystallization or column chromatographyTypical solvents: ethanol/water or hexane/ethyl acetate
Expected Yield65-75%After purification

The mechanism involves initial Knoevenagel condensation between the carbonyl compound and active methylene nitrile, followed by sulfur incorporation and cyclization to form the thiophene ring.

Alternative Synthetic Approaches

While the Gewald reaction offers a direct route to the target compound, several alternative synthetic pathways may be considered:

  • Fiesselmann Thiophene Synthesis: Condensation of a 3-fluorobenzaldehyde with ethyl mercaptoacetate followed by cyclization with ethyl cyanoacetate.

  • Cross-Coupling Methods: Introduction of the 3-fluorophenyl group via palladium-catalyzed coupling reactions (Suzuki, Negishi, or Stille coupling) to a pre-formed halogenated aminothiophene.

  • Modification of Existing Thiophenes: Functionalization of simpler thiophene derivatives through sequential introduction of the required functional groups.

The choice of synthetic route depends on factors such as availability of starting materials, desired scale, and specific laboratory constraints.

Chemical Reactivity

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate contains multiple reactive centers that determine its chemical behavior and potential for derivatization.

Functional GroupPositionCharacteristic ReactionsPotential Products
Amino group (-NH₂)2-position of thiopheneAcylation, alkylation, diazotization, imine formationAmides, secondary/tertiary amines, diazonium salts, Schiff bases
Ethyl carboxylate (-COOC₂H₅)3-position of thiopheneHydrolysis, transesterification, reduction, amidationCarboxylic acids, different esters, alcohols, amides
Thiophene ringCore structureElectrophilic aromatic substitution (position 5)Halogenated, nitrated, or acylated derivatives
3-Fluorophenyl group4-position of thiopheneNucleophilic aromatic substitution, metal-catalyzed couplingSubstituted phenyl derivatives, extended conjugated systems

The presence of the primary amino group at position 2 makes the adjacent C-5 position of the thiophene ring particularly nucleophilic, facilitating electrophilic aromatic substitution reactions at this position. Meanwhile, the ethyl carboxylate group at position 3 provides opportunities for further functionalization through various transformations of the ester moiety.

Structure-Activity Relationships

The specific arrangement of functional groups in Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate contributes to its potential biological activities:

  • The 2-amino group: Essential for hydrogen bonding interactions with biological targets, particularly in enzyme active sites or receptor binding pockets.

  • The 3-carboxylate functionality: Provides additional hydrogen bond acceptor sites and influences the electronic density distribution across the molecule.

  • The 3-fluorophenyl substituent: The fluorine atom at the meta position:

    • Enhances metabolic stability by blocking potential sites of oxidative metabolism

    • Modifies the electron density of the phenyl ring

    • May participate in specific interactions with target proteins

    • Potentially improves membrane permeability due to the lipophilic nature of the C-F bond

The meta position of the fluorine offers a distinct electronic profile compared to ortho or para substitution, potentially leading to unique biological activity profiles.

Spectroscopic Characterization

Spectroscopic analysis provides essential tools for confirming the structure and purity of Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate. Expected spectroscopic data based on structural analysis and comparison with related compounds are summarized below.

Table 4: Expected Spectroscopic Data

TechniqueExpected Characteristic SignalsDiagnostic Value
¹H NMRδ 7.2-7.6 ppm (m, 4H, aromatic protons)
δ 6.8-7.0 ppm (s, 1H, thiophene-H)
δ 5.5-6.0 ppm (br s, 2H, NH₂)
δ 4.2-4.4 ppm (q, 2H, -OCH₂CH₃)
δ 1.2-1.4 ppm (t, 3H, -OCH₂CH₃)
Confirms presence and environment of protons
¹³C NMRδ 165-170 ppm (C=O)
δ 160-165 ppm (C-F, JC-F coupling)
δ 120-145 ppm (aromatic carbons)
δ 105-115 ppm (C-NH₂)
δ 60-65 ppm (OCH₂)
δ 14-16 ppm (CH₃)
Confirms carbon framework and key functional groups
¹⁹F NMRδ -110 to -120 ppm (relative to CFCl₃)Confirms presence and environment of fluorine
IR3300-3400 cm⁻¹ (N-H stretching)
1670-1700 cm⁻¹ (C=O stretching)
1200-1250 cm⁻¹ (C-F stretching)
700-750 cm⁻¹ (C-S stretching)
Identifies functional groups
Mass Spectrometrym/z 265 [M]⁺
m/z 237 [M-C₂H₄]⁺
m/z 219 [M-OC₂H₅]⁺
Confirms molecular weight and fragmentation pattern

The fluorine atom provides additional diagnostic value through ¹⁹F NMR spectroscopy and through characteristic C-F coupling patterns in the ¹³C NMR spectrum. The meta position of the fluorine would show a distinct coupling pattern different from that observed in para-substituted analogs.

Research Applications

Medicinal Chemistry Applications

Thiophene derivatives similar to Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate have demonstrated diverse biological activities, suggesting potential applications in medicinal chemistry.

Table 5: Potential Therapeutic Applications

Therapeutic AreaPotential Mechanisms/TargetsStructural Features Contributing to Activity
Anti-inflammatoryCyclooxygenase/Lipoxygenase inhibitionAmino group and carboxylate functionality
AntimicrobialDNA gyrase inhibitionPlanar thiophene core with hydrogen bonding groups
AnticancerKinase inhibitionHydrogen bond donors/acceptors in specific arrangement
AntioxidantFree radical scavengingElectron-rich thiophene ring
Central nervous system agentsNeurotransmitter modulationFluorine enhancing blood-brain barrier penetration

The fluorine atom at the meta position of the phenyl ring potentially offers several advantages in drug development:

  • Increased metabolic stability compared to hydrogen or hydroxy substitutions

  • Enhanced binding affinity to target proteins through electronic effects

  • Improved membrane permeability

  • Altered hydrogen bonding properties compared to para-substituted analogs

Materials Science Applications

Beyond medicinal chemistry, Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate may find applications in materials science, particularly in areas where electronic properties are important.

Table 6: Potential Materials Science Applications

Application AreaRelevant PropertiesContribution of Structure
Organic electronicsElectron transportConjugated thiophene system
Fluorescent probesPhotoluminescenceFluorine-modified electronic distribution
Chemical sensorsSelective bindingAmino and carboxylate groups as recognition elements
Coordination chemistryMetal complexationMultiple coordination sites
Photovoltaic materialsLight absorption/charge separationExtended conjugation system

The presence of the fluorine atom specifically influences the electronic properties of the compound, potentially leading to unique optoelectronic characteristics that could be exploited in the development of novel materials.

Comparison with Structural Analogs

Comparing Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate with its structural analogs provides valuable insights into the influence of specific structural modifications on properties and potential applications.

Table 7: Comparison with Structural Analogs

CompoundKey Structural DifferenceEffect on PropertiesPotential Application Differences
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylateFluorine at para positionSymmetric electronic distribution, different dipole momentPotentially different binding modes in biological targets
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylateBromine instead of fluorine at meta positionLarger halogen, stronger polarizability, weaker electronegativityDifferent reactivity in halogen-sensitive reactions, potential for cross-coupling reactions
Ethyl 2-amino-4-phenylthiophene-3-carboxylateNo halogen substituentAbsence of halogen-specific electronic effectsReduced metabolic stability, different pharmacokinetic properties
Methyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylateMethyl ester instead of ethyl esterSlightly more reactive ester, different hydrolysis ratePotentially different pharmacokinetic profile

The meta position of the fluorine atom in Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate creates a unique electronic environment compared to the para-substituted analog, potentially leading to distinct interactions with biological targets and different reactivities in chemical transformations.

AspectRecommendationRationale
Personal ProtectionGloves, lab coat, safety glassesStandard practice for chemical handling
Respiratory ProtectionUse in well-ventilated areas or fume hoodPrevents inhalation of dust or vapors
StorageCool, dry place away from oxidizers and heat sourcesPrevents degradation and hazardous reactions
Fire HazardTreat as combustible materialContains organic components
Spill ResponseCollect dry material, avoid dust formationPrevents inhalation and environmental contamination
DisposalFollow local regulations for chemical wasteEnvironmental protection

As a precautionary measure, this compound should be treated as potentially hazardous until specific toxicological data becomes available, which is standard practice for handling novel or uncommon chemical compounds in research settings .

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